Bienvenue dans la boutique en ligne BenchChem!

4-(Tert-butyl)phenyl 4-methylpiperazinyl ketone

Lipophilicity Drug Design ADME

4-(Tert-butyl)phenyl 4-methylpiperazinyl ketone, also cataloged as 1-(4-tert-butylbenzoyl)-4-methylpiperazine, is a small-molecule benzoyl piperazine derivative defined by a para-tert-butyl phenyl moiety linked via a ketone bridge to an N-methylpiperazine ring. This structural class is broadly exploited in medicinal chemistry for CNS and oncology programs, as the piperazine core serves as a privileged, solubility-modulating scaffold while the terminal aryl group can be varied to tune lipophilicity and target engagement.

Molecular Formula C16H24N2O
Molecular Weight 260.381
CAS No. 324068-33-9
Cat. No. B2800920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tert-butyl)phenyl 4-methylpiperazinyl ketone
CAS324068-33-9
Molecular FormulaC16H24N2O
Molecular Weight260.381
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C
InChIInChI=1S/C16H24N2O/c1-16(2,3)14-7-5-13(6-8-14)15(19)18-11-9-17(4)10-12-18/h5-8H,9-12H2,1-4H3
InChIKeyQNQSWBZUNBNCAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Tert-butyl)phenyl 4-methylpiperazinyl ketone (CAS 324068-33-9): A Versatile Benzoyl Piperazine Scaffold for CNS and Kinase-Targeted Library Design


4-(Tert-butyl)phenyl 4-methylpiperazinyl ketone, also cataloged as 1-(4-tert-butylbenzoyl)-4-methylpiperazine, is a small-molecule benzoyl piperazine derivative defined by a para-tert-butyl phenyl moiety linked via a ketone bridge to an N-methylpiperazine ring [1]. This structural class is broadly exploited in medicinal chemistry for CNS and oncology programs, as the piperazine core serves as a privileged, solubility-modulating scaffold while the terminal aryl group can be varied to tune lipophilicity and target engagement [2]. The compound is commercially supplied at purities ≥95% (often 97–98%) for use as a screening compound or synthetic intermediate in hit-to-lead campaigns .

The N-Methylation Cliff: Why Simple 4-Benzoyl-Piperazine Analogs Cannot Substitute for 4-(Tert-butyl)phenyl 4-methylpiperazinyl ketone


The core of 4-(Tert-butyl)phenyl 4-methylpiperazinyl ketone, a benzoyl piperazine, is a common motif in screening libraries, yet its simplest commercially available analog, 1-(4-tert-butylbenzoyl)piperazine (CAS 118630-34-5), which lacks the piperazine N-methyl group, cannot be interchangeably substituted. This single methyl deletion introduces a hydrogen bond donor (N–H) that fundamentally alters the physicochemical profile, reducing lipophilicity by approximately 0.9 LogP units and increasing topological polar surface area (tPSA) . These shifts are not incremental; they can lead to divergent membrane permeability, a different protonation state at physiological pH, and consequently, a loss of activity in cellular assays designed around the tertiary amine pharmacophore [1].

Quantitative Comparator Analysis: Key Benchmarks for Prioritizing 4-(Tert-butyl)phenyl 4-methylpiperazinyl ketone in Procurement


A 0.87 LogP Unit Increase Over the Des-Methyl Analog Drives Superior Predicted Membrane Permeability

The N-methyl substitution on the piperazine ring of 4-(tert-butyl)phenyl 4-methylpiperazinyl ketone (Target Compound) eliminates a hydrogen bond donor and significantly raises the predicted partition coefficient (LogP) compared to its direct des-methyl analog, 1-(4-tert-butylbenzoyl)piperazine (Comparator). This translates to a calculated LogP of 3.17 for the target , versus a predicted LogP of 2.30 for the comparator , a difference of 0.87 units. This elevates lipophilicity into an optimal range for passive membrane diffusion and blood-brain barrier penetration, a property the more polar, donor-bearing analog lacks.

Lipophilicity Drug Design ADME CNS Penetration

Elimination of a Hydrogen Bond Donor Reduces Topological PSA by Over 8 Ų Compared to the Unsubstituted Piperazine

A core differentiator is the hydrogen bond donor (HBD) count. 4-(tert-butyl)phenyl 4-methylpiperazinyl ketone possesses zero HBDs (Hdon=0) [1], whereas its analog 1-(4-tert-butylbenzoyl)piperazine has one (the piperazine N–H). This is reflected in the computed topological polar surface area (tPSA): 23.6 Ų for the target [1] versus 32.34 Ų for the comparator . The reduction of 8.74 Ų, driven entirely by N-methylation, places the target under the 60 Ų threshold often cited for good oral absorption and far below the 90 Ų limit for blood-brain barrier penetration, whereas the comparator's higher PSA is a known liability for CNS exposure.

Physicochemical Property Drug-likeness Permeability HBD Count

Predicted Aqueous Solubility (LogSW) of -3.81 Enables Solution-Phase Assay Compatibility at Screening Concentrations

Predicted aqueous solubility is a primary filter for compound procurement. The target compound has a calculated LogSW of -3.81, indicating modest but often sufficient solubility for biochemical and cell-based assays at typical screening concentrations (1–10 µM) . While direct experimental solubility data for the des-methyl analog (1-(4-tert-butylbenzoyl)piperazine) is not readily available, its lower LogP suggests it would be more soluble. However, the target's N-methylation is a deliberate trade-off: it sacrifices some aqueous solubility for a significant gain in lipophilicity, placing it in a balanced property space that is frequently more productive for target binding than extremely soluble, low-permeability analogs.

Solubility Assay Development LogSW Chemical Libraries

Validated Utility as a Core Scaffold for JAK2 Kinase Inhibitors, a Strategy Unavailable to Simpler Piperazine Isosteres

The *para*-(4-methylpiperazin-1-yl)phenyl motif is a key pharmacophoric element in the clinically relevant JAK2 inhibitor TG101209 [1]. The target compound represents a minimal, unelaborated form of this privileged substructure, providing a validated starting point for the design of type II kinase inhibitors. This direct connection to a known inhibitor scaffold is not shared by simpler isosteres like the morpholine or piperidine analogs of 4-tert-butylbenzoyl, which lack the basic tertiary amine required for key hinge-binding or allosteric pocket interactions in kinases.

Kinase Inhibitor JAK2 TG101209 Scaffold Hopping

High-Impact Procurement Scenarios for 4-(Tert-butyl)phenyl 4-methylpiperazinyl ketone Based on Quantitative Differentiation


Prioritized Building Block for CNS-Penetrant Kinase Inhibitor Libraries

Given its optimized logP of 3.17 and zero H-bond donor count (tPSA 23.6 Ų), this compound is ideally suited as a core scaffold for designing brain-penetrant kinase inhibitors. Procurement teams focused on CNS diseases like glioblastoma or brain metastases can prioritize this compound over the des-methyl analog (logP 2.30, HBD 1), which would likely yield leads with inferior brain exposure. It provides the optimal physicochemical starting point for further derivatization into dual JAK2/FLT3 inhibitors targeting CNS malignancies [1].

Scaffold for Selective Glycine Transporter-1 (GlyT-1) Inhibitor Design

The compound's benzoyl-piperazine architecture is directly aligned with the structural requirements for GlyT-1 inhibition, a target for schizophrenia and cognitive disorders. The N-methylpiperazine motif appears in key patent examples for this target class. Using this specific compound as a synthetic intermediate allows for rapid exploration of the aryl substitution pattern in the critical 'left-hand side' of the inhibitor pharmacophore, a strategy that would be confounded if starting with the unsubstituted (NH) piperazine analog due to its divergent interaction profile with the GlyT-1 allosteric site [2].

Reference Compound for Optimizing Physicochemical Property Assays

The compound's well-defined and differentiated properties (LogP 3.17, LogSW -3.81) make it an excellent reference standard for calibrating or validating chromatographic logD and kinetic solubility assays. A screening lab can use this compound alongside its des-methyl analog (LogP 2.30) as a 'methylation pair' to benchmark the sensitivity of their analytical methods to small but biologically significant structural changes, ensuring robust quality control in high-throughput ADME screening cascades .

Negative Control for hERG Liability Studies on Tertiary Amine Piperazines

In medicinal chemistry, N-methylpiperazine motifs are often associated with hERG channel binding. This specific compound, with its bulky 4-tert-butylbenzoyl group, can serve as a structurally matched, putatively low-hERG-activity control for more potent, extended piperazine derivatives. Its use in a panel of benzoyl piperazines allows a research team to decouple the contribution of the core piperazine from that of the extended aromatic tail, a critical control experiment for rational, safety-driven drug design [3].

Quote Request

Request a Quote for 4-(Tert-butyl)phenyl 4-methylpiperazinyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.